N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Übersicht

Beschreibung

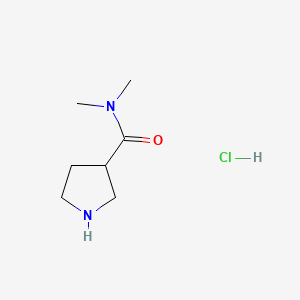

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent. The process can be summarized as follows:

Starting Materials: Pyrrolidine, dimethylamine, and a carboxylating agent such as phosgene or carbon dioxide.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.

Procedure: Pyrrolidine is first reacted with the carboxylating agent to form the corresponding carboxamide intermediate. This intermediate is then treated with dimethylamine to yield N,N-Dimethyl-3-pyrrolidinecarboxamide. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Reactor Design: Specialized reactors are used to maintain the required reaction conditions, including temperature control and inert atmosphere.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives such as N,N-dimethyl-3-pyrrolidinecarboxylic acid.

Reduction: Reduced derivatives such as N,N-dimethyl-3-pyrrolidinecarbinol.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Catalytic Role in Reactions

DMAP HCl serves as an effective catalyst in numerous organic reactions. Its ability to activate electrophiles makes it particularly useful in acylation and esterification processes. For instance, DMAP is often employed in the acylation of alcohols and amines, enhancing the reaction rates and yields significantly.

Mechanism of Action

The mechanism involves the formation of a reactive intermediate that facilitates the nucleophilic attack on carbonyl compounds. The presence of the dimethylamino group increases the nucleophilicity of the pyrrolidine nitrogen, allowing for more efficient catalysis.

Biochemical Applications

Protein Modification

DMAP HCl is utilized in bioconjugation techniques for modifying proteins and peptides. It acts as a coupling agent that facilitates the formation of amide bonds between carboxylic acids and amines. This property is particularly valuable in the development of biopharmaceuticals where precise modifications are essential for enhancing stability and efficacy.

Nucleic Acid Labeling

The compound has been shown to selectively label nucleic acids through its interaction with phosphate groups, which is crucial for studies involving DNA and RNA visualization and tracking. This application significantly contributes to advancements in genetic research and diagnostics .

Pharmaceutical Development

Drug Synthesis

DMAP HCl plays a critical role in the synthesis of various pharmaceutical compounds. Its ability to promote reactions under mild conditions makes it an attractive option for developing complex drug molecules without compromising their integrity. For example, it has been used in synthesizing anti-inflammatory drugs and antibiotics .

Case Studies:

- Synthesis of Anti-Cancer Agents: Research has demonstrated that DMAP HCl can be effectively used in synthesizing novel anti-cancer agents by facilitating key steps in their synthetic pathways.

- Development of Antibiotics: In a study involving the synthesis of new antibiotic compounds, DMAP HCl was instrumental in achieving high yields through its catalytic properties .

Material Science

Polymer Chemistry

In polymer science, DMAP HCl is utilized for functionalizing polymers, which enhances their properties for specific applications such as drug delivery systems. The modification allows for better interaction with biological systems, improving the efficacy of therapeutic agents.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Acylation, Esterification | Increased reaction rates and yields |

| Biochemical Applications | Protein modification, Nucleic acid labeling | Enhanced stability and visualization |

| Pharmaceutical Development | Synthesis of anti-cancer agents and antibiotics | Mild reaction conditions |

| Material Science | Functionalization of polymers | Improved interaction with biological systems |

Wirkmechanismus

The mechanism by which N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

N,N-Dimethyl-2-pyrrolidinecarboxamide: Similar structure but with the carboxamide group at the 2-position.

N,N-Dimethyl-4-pyrrolidinecarboxamide: Similar structure but with the carboxamide group at the 4-position.

N,N-Dimethyl-3-piperidinecarboxamide: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness: The unique positioning of the carboxamide group at the 3-position in N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl, also known as DMPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound belongs to the class of pyrrolidine carboxamides, which have been identified as promising inhibitors of various biological targets. Notably, these compounds have shown effectiveness against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis essential for mycobacterial growth and survival . The structural characteristics of DMPC contribute to its biological efficacy, particularly through interactions that stabilize binding to target enzymes.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : DMPC acts as an inhibitor by forming a hydrogen-bonding network with the active site residues of InhA and NADH, which is crucial for mycolic acid biosynthesis in M. tuberculosis .

- Chirality and Enantiomer Activity : Research indicates that only specific enantiomers of pyrrolidine carboxamides exhibit significant inhibitory activity against InhA, emphasizing the importance of stereochemistry in drug design .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of DMPC and related compounds:

- In vitro Studies : High-throughput screening has identified DMPC derivatives with potent activity against various strains of bacteria, including multidrug-resistant strains of M. tuberculosis . For example, one optimized derivative exhibited an IC50 value significantly lower than that of traditional antibiotics .

Case Studies

- Tuberculosis Treatment : A study involving the administration of DMPC derivatives in animal models showed a marked reduction in bacterial load and improved survival rates compared to untreated controls . The findings support the potential role of DMPC as a lead compound for developing new antitubercular agents.

- Neuroprotective Effects : Preliminary research indicates that DMPC may also exhibit neuroprotective properties through modulation of inflammatory pathways. This suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role .

Eigenschaften

IUPAC Name |

N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211573-00-0 | |

| Record name | N,N-dimethylpyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.